molecular formula C7H6Cl2N2O3 B7464313 Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate

Cat. No. B7464313
M. Wt: 237.04 g/mol
InChI Key: HBGVZDVAYGBZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate is a chemical compound that belongs to the class of pyridazines. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate acts as a potent inhibitor of the c-Jun N-terminal kinase (JNK) enzyme. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes such as apoptosis, inflammation, and stress response. The inhibition of JNK by Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate has several advantages for lab experiments. It is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) enzyme, which makes it an ideal tool for studying the role of JNK in various cellular processes. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for in vivo studies.
However, there are also limitations to the use of Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate in lab experiments. Its synthesis is a multi-step process that requires expertise in organic chemistry. Additionally, it has a short half-life in vivo, which may limit its effectiveness in certain studies.

Future Directions

There are several future directions for the use of Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate in scientific research. One potential direction is the development of more potent and selective JNK inhibitors for the treatment of various diseases. Additionally, Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate could be studied for its potential use in combination therapy with other drugs. Finally, further studies could be done to investigate the potential use of Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate in the treatment of specific diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Conclusion
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the c-Jun N-terminal kinase (JNK) enzyme and has been studied for its potential use in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. While there are limitations to its use in lab experiments, there are also several future directions for its use in scientific research.

Synthesis Methods

The synthesis of Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate is a multi-step process that involves the reaction of 4,5-dichloro-6-oxypyridazine-1-carboxylic acid with methanol and acetic anhydride. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate has been used in various scientific research studies due to its unique properties. It is a potent inhibitor of the enzyme, c-Jun N-terminal kinase (JNK), which plays a crucial role in various cellular processes such as apoptosis, inflammation, and stress response. Therefore, Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate has been studied for its potential use in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

methyl 2-(4,5-dichloro-6-oxopyridazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O3/c1-14-5(12)3-11-7(13)6(9)4(8)2-10-11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGVZDVAYGBZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.